Cas no 30746-54-4 (2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate)

2-(2-Methyl-5-nitro-1-imidazolyl)ethyl methanesulfonate is a nitroimidazole derivative with significant utility in pharmaceutical and chemical synthesis. Its structure features a reactive methanesulfonate ester group, enabling efficient alkylation or functionalization in targeted molecular modifications. The nitroimidazole moiety confers potential antimicrobial and antiprotozoal properties, making it valuable in drug development. The compound’s stability under controlled conditions ensures reliable handling in laboratory settings. Its well-defined reactivity profile allows for precise incorporation into complex molecules, supporting applications in medicinal chemistry and biochemical research. The product is typically characterized by high purity, ensuring consistency in synthetic workflows. Proper storage under anhydrous conditions is recommended to maintain its integrity.
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate structure
30746-54-4 structure
商品名:2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
CAS番号:30746-54-4
MF:C7H11N3O5S
メガワット:249.24434
CID:53649
PubChem ID:93141

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate 化学的及び物理的性質

名前と識別子

    • 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulfonate
    • 2-(2-Methyl-5-nitro-1-imidazolyl)ethyl methanesulfonate
    • 2-(2-methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate
    • 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate
    • EINECS 250-323-8
    • metronidazole methanesulfonate
    • My 40.20
    • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate
    • 5-23-05-00066 (Beilstein Handbook Reference)
    • CHEMBL1076172
    • NS00028960
    • AC-6398
    • A820599
    • I4GTP10QU5
    • 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, methanesulfonate (ester)
    • 1H-IMIDAZOLE-1-ETHANOL, 2-METHYL-5-NITRO-, 1-METHANESULFONATE
    • 30746-54-4
    • 1-(Beta-methylsulfonyloxyethyl)-2-methyl-5-nitroimidazole
    • 2-Methyl-5-nitro-1H-imidazole-1-ethanol, methanesulfonate (ester)
    • FT-0754561
    • MY-40.20
    • MBLJZGSJLSUHRO-UHFFFAOYSA-N
    • DTXSID80184771
    • SCHEMBL2555263
    • MY 40/20
    • 2-Methyl-5-nitroimidazole-1-ethanol methanesulfonate (ester)
    • Imidazole-1-ethanol, 2-methyl-5-nitro-, methanesulfonate (ester)
    • UNII-I4GTP10QU5
    • 2-(5-nitro-2-methyl-1-imidazolyl)ethyl methanesulfonate
    • AKOS015898669
    • BRN 0542838
    • 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
    • インチ: InChI=1S/C4H5N3O2.C3H8O3S/c1-3-5-2-4(6-3)7(8)9;1-3-6-7(2,4)5/h2H,1H3,(H,5,6);3H2,1-2H3
    • InChIKey: OGCQERCELOJLJA-UHFFFAOYSA-N
    • ほほえんだ: CS(OCC)(=O)=O.CC1=NC=C([N+]([O-])=O)N1

計算された属性

  • せいみつぶんしりょう: 249.04200
  • どういたいしつりょう: 249.041941
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.3
  • トポロジー分子極性表面積: 115

じっけんとくせい

  • 密度みつど: 1.53
  • ふってん: 522.6°Cat760mmHg
  • フラッシュポイント: 269.9°C
  • 屈折率: 1.6
  • PSA: 115.39000
  • LogP: 1.67990

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate セキュリティ情報

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M240490-1g
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
30746-54-4
1g
$ 240.00 2022-06-04
TRC
M240490-2.5g
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
30746-54-4
2.5g
$ 370.00 2022-06-04
TRC
M240490-5g
2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate
30746-54-4
5g
$ 785.00 2022-06-04

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate 関連文献

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonateに関する追加情報

Introduction to 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate (CAS No. 30746-54-4)

2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate, identified by its CAS number 30746-54-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivatives class, a group known for its diverse biological activities and potential therapeutic applications. The presence of both a nitro group and a methanesulfonate moiety in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular structure of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate consists of an imidazole ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. The ethyl chain terminated by a methanesulfonate group enhances its solubility in polar solvents, facilitating its use in various chemical reactions. This structural configuration not only contributes to its reactivity but also opens up possibilities for further functionalization, making it a versatile building block in medicinal chemistry.

In recent years, there has been growing interest in imidazole derivatives due to their role as pharmacophores in numerous drug candidates. The nitro group in 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate can be reduced to an amine, introducing new reactive sites for further chemical modifications. This property is particularly useful in the synthesis of bioactive molecules where specific functional groups are required. Additionally, the methanesulfonate ester provides stability under various reaction conditions while allowing for controlled hydrolysis when needed.

One of the most compelling aspects of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, including infectious disorders and inflammatory conditions. The nitro group's ability to participate in redox reactions makes it an attractive feature for designing prodrugs that can release active compounds under specific physiological conditions. This mechanism has shown promise in preclinical studies, where imidazole-based compounds have demonstrated efficacy against bacterial and viral pathogens.

The synthesis of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group at the 5-position of the imidazole ring is typically achieved through electrophilic aromatic substitution, while the methanesulfonate esterification is performed using methanesulfonyl chloride in the presence of a base. These synthetic pathways highlight the compound's complexity and the expertise required to produce it on an industrial scale.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate. Catalytic processes and green chemistry principles have been integrated into its synthesis to minimize waste and reduce environmental impact. These innovations align with global efforts to promote sustainable pharmaceutical manufacturing, ensuring that valuable compounds like this one can be produced responsibly.

The pharmacological profile of 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate continues to be studied extensively by academic and industrial researchers. Computational modeling techniques have been employed to predict how this compound interacts with biological targets, providing insights into its potential mechanisms of action. These studies often involve molecular docking simulations, which help identify how the nitro and methyl substituents influence binding affinity and selectivity.

In addition to its therapeutic potential, 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate has found applications in agrochemical research. Derivatives of this compound have shown promise as intermediates in synthesizing herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. This dual utility underscores the importance of versatile building blocks like this one in addressing multiple challenges across different sectors.

The regulatory landscape for compounds such as 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate is another critical consideration. Manufacturers must adhere to stringent guidelines set forth by agencies like the FDA and EMA to ensure safety and efficacy before clinical trials can commence. These regulations require thorough characterization of the compound's physical properties, stability data, and toxicological profiles. Compliance with these standards is essential for advancing drug candidates through development pipelines.

Future research directions for 2-(2-Methyl-5-nitro-1-imidazolyl)ethylmethanesulfonate may include exploring novel synthetic routes that enhance yield and purity while reducing costs. Collaborative efforts between academia and industry could accelerate these developments by combining expertise in organic chemistry with process optimization techniques. Such partnerships are vital for translating laboratory discoveries into commercially viable products that meet societal needs.

The broader impact of imidazole derivatives on modern medicine cannot be overstated. Compounds like 30746-54-4 exemplify how structural modifications can lead to enhanced biological activity, paving the way for next-generation therapeutics. As research continues to uncover new applications for these molecules, their significance in pharmaceuticals will only grow stronger over time.

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